2-amino-4-{2-[(2-fluorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-AMINO-4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE typically involves multi-component reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-AMINO-4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups can enhance binding affinity to these targets, while the hydroxychromene core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other chromene derivatives with different substituents. For example:
2-AMINO-4-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
2-AMINO-4-{2-[(2-METHYLPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE: Similar structure but with a methylphenyl group instead of a fluorophenyl group. The uniqueness of 2-AMINO-4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C23H17FN2O3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-amino-4-[2-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C23H17FN2O3/c24-19-7-3-1-5-14(19)13-28-20-8-4-2-6-16(20)22-17-10-9-15(27)11-21(17)29-23(26)18(22)12-25/h1-11,22,27H,13,26H2 |
InChI Key |
CXCOZBFMDPWKRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C3C4=C(C=C(C=C4)O)OC(=C3C#N)N)F |
Origin of Product |
United States |
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